molecular formula C46H58N4O14S B12416926 Vincristine-d6 (sulfate)

Vincristine-d6 (sulfate)

Cat. No.: B12416926
M. Wt: 929.1 g/mol
InChI Key: AQTQHPDCURKLKT-OZAWMLSDSA-N
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Description

Vincristine-d6 (sulfate) is a deuterated form of vincristine sulfate, a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. This compound is primarily used in cancer treatment due to its ability to inhibit cell division by binding to tubulin, thereby preventing the formation of microtubules. The deuterated form, Vincristine-d6 (sulfate), is often used in research to study the pharmacokinetics and metabolism of vincristine due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vincristine-d6 (sulfate) is synthesized through a multi-step process starting from the natural alkaloid, vincristine. The synthesis involves the incorporation of deuterium atoms into the vincristine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions that favor the replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of vincristine-d6 (sulfate) involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes extraction of vincristine from Catharanthus roseus, followed by chemical modification to introduce deuterium atoms. The final product is then purified using chromatographic techniques to ensure high purity suitable for research and clinical applications.

Chemical Reactions Analysis

Types of Reactions

Vincristine-d6 (sulfate) undergoes various chemical reactions, including:

    Oxidation: Vincristine can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the vincristine molecule.

    Substitution: Deuterium atoms in vincristine-d6 can be replaced with other atoms or groups under certain conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vincristine-d6 can lead to the formation of vincristine N-oxide, while reduction can yield reduced forms of vincristine with modified functional groups.

Scientific Research Applications

Vincristine-d6 (sulfate) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms involving vincristine.

    Biology: Employed in research on cell division and microtubule dynamics.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vincristine in the body.

    Industry: Applied in the development of new formulations and delivery systems for vincristine to improve its therapeutic efficacy and reduce side effects.

Mechanism of Action

Vincristine-d6 (sulfate) exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, vincristine-d6 disrupts the mitotic spindle, leading to cell cycle arrest at the metaphase stage. This mechanism is particularly effective in rapidly dividing cancer cells, making vincristine-d6 a valuable tool in cancer research and treatment. The molecular targets of vincristine-d6 include tubulin and other proteins involved in microtubule dynamics.

Comparison with Similar Compounds

Vincristine-d6 (sulfate) is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vindesine, and vinflunine . These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications. For example:

    Vinblastine: Used primarily in the treatment of Hodgkin’s lymphoma and testicular cancer.

    Vindesine: Employed in the treatment of acute lymphoblastic leukemia and non-small cell lung cancer.

    Vinflunine: Used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract.

Vincristine-d6 (sulfate) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetics and metabolism compared to its non-deuterated counterparts.

Properties

Molecular Formula

C46H58N4O14S

Molecular Weight

929.1 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1/i3D3,5D3;

InChI Key

AQTQHPDCURKLKT-OZAWMLSDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC([2H])([2H])[2H])OC)C=O)CC.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Origin of Product

United States

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